Physicochemical Profiling and Analytical Characterization of N-Guanylurea Sulfate Hydrate
Physicochemical Profiling and Analytical Characterization of N-Guanylurea Sulfate Hydrate
Executive Summary N-Guanylurea sulfate hydrate (also known as dicyandiamidine sulfate or amidinourea sulfate) is a highly polar, crystalline salt with significant implications in both pharmaceutical quality control and the synthesis of advanced energetic materials. As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. We will dissect the causality behind its physicochemical behavior, detail self-validating analytical protocols for its characterization, and explore its mechanistic role as an API impurity and a chemical precursor.
Chemical Identity & Structural Mechanics
N-Guanylurea sulfate hydrate is formed through the protonation of the highly basic guanylurea molecule by sulfuric acid. The resulting molecular architecture is typically a bis-hydrate complex, where two amidinourea cations are electrostatically bound to a single sulfate anion, stabilized by an extensive hydrogen-bonding network involving inter-lattice water molecules 1[1].
This robust ionic and hydrogen-bonded lattice dictates the molecule's macroscopic behavior: it exhibits exceptional water solubility while requiring substantial thermal energy to disrupt its crystal lattice, ultimately leading to decomposition rather than a clean phase transition (melting) .
Table 1: Physicochemical Properties
| Property | Value | Mechanistic Causality / Significance |
| Molecular Formula | C₄H₁₆N▵O₇S (Bis-hydrate) | Indicates a 2:1 stoichiometric ratio of guanylurea to sulfate, interspersed with hydration water 1[1]. |
| Molecular Weight | 302.3 g/mol to 320.29 g/mol | Variance depends on the exact hydration state and salt stoichiometry (anhydrous vs. hydrate) 2[2]. |
| Melting Point | 190 °C – 199 °C (Decomposes) | High lattice energy prevents melting; thermal energy cleaves the urea linkage and degrades the sulfate before a liquid phase forms 3[3]. |
| Solubility | Highly soluble in water | Driven by the molecule's ionic nature and ability to act as both a strong hydrogen bond donor and acceptor . |
| Appearance | White crystalline powder | High purity (>97%) is visually indicated by stark white crystals, essential for API reference standards 3[3]. |
Analytical Characterization Workflows
To ensure scientific integrity during batch release or impurity profiling, the analytical workflow must be self-validating. The following diagram illustrates the logical progression of our characterization protocols.
Analytical workflow for Guanylurea Sulfate characterization.
Protocol A: Thermal Stability & Hydration Profiling via TGA/DSC
Objective: To quantitatively isolate the dehydration endotherm from the structural decomposition exotherm.
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Crucible Selection: Utilize Alumina (Al₂O₃) crucibles. Causality: Alumina is chemically inert; using standard platinum pans can inadvertently catalyze the reduction of the sulfate moiety at elevated temperatures, skewing the mass-loss data.
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Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of the hydrate. Causality: A small, uniform mass minimizes thermal lag across the sample bed, ensuring sharp derivative peaks.
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Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents atmospheric moisture from convoluting the hydration data and suppresses premature oxidative degradation.
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Thermal Ramp: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
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Data Interpretation: An initial mass loss (<150 °C) corresponds to the evolution of hydration water. A sharp, complex thermal event at 190–199 °C signifies the cleavage of the amidinourea backbone and complete structural decomposition 3[3].
Protocol B: HPLC-UV Quantification for Impurity Profiling
Objective: To quantify guanylurea sulfate when it acts as an active pharmaceutical ingredient (API) impurity 4[4].
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Column Selection: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase. Causality: The extreme polarity and water solubility of this sulfate salt result in zero retention (elution in the void volume) on standard reversed-phase C18 columns.
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Mobile Phase Formulation: Prepare a mixture of 10 mM Potassium dihydrogen phosphate buffer (pH 3.0) and Acetonitrile (30:70 v/v). Causality: The acidic pH ensures the amidinourea moiety remains fully protonated. This prevents peak tailing caused by secondary electrostatic interactions with residual silanols on the column phase.
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Detection: Set the UV detector to 210 nm. Causality: The molecule lacks extended aromatic conjugation, making low-wavelength UV monitoring mandatory for adequate sensitivity.
Industrial & Pharmaceutical Applications
API Quality Control (Metformin Synthesis)
During the synthesis of Metformin, guanylurea sulfate can emerge as a critical impurity. Because regulatory agencies (such as the USP and EP) require stringent tracking of synthesis byproducts, fully characterized guanylurea sulfate is utilized as an analytical reference standard for method validation (AMV) and routine Quality Control (QC) 4[4].
Energetic Materials: Synthesis of Ammonium Dinitramide (ADN)
Beyond pharmaceuticals, guanylurea sulfate plays a pivotal role in the aerospace sector as a byproduct in the synthesis of Ammonium Dinitramide (ADN), a green rocket propellant. The process involves reacting guanylurea dinitramide (GUDN) with ammonium sulfate 5[5].
Mechanistic Insight: Historically, this ion exchange was performed in pure water, leading to a sticky, difficult-to-filter guanylurea sulfate byproduct. By introducing an acetone/water solvent system, the solubility of guanylurea sulfate is drastically reduced. Causality: This forces the equilibrium forward, precipitating guanylurea sulfate as a non-sticky solid at room temperature, thereby increasing the yield and purity of the soluble ADN target 5[5].
Ion exchange synthesis of ADN yielding Guanylurea Sulfate precipitate.
Handling, Safety & Storage Protocols
As a laboratory standard, N-Guanylurea sulfate hydrate must be handled with appropriate safety measures to preserve its chemical integrity and protect personnel.
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Safety Hazards: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) 2[2].
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PPE Requirements: Standard laboratory PPE is required: N95 dust mask (to prevent inhalation of fine crystalline dust), nitrile gloves, and chemical safety goggles 3[3].
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Storage Protocol: Store in a tightly sealed container in a cool, dry environment (refrigeration is recommended by some suppliers to ensure long-term stability). Causality: Because it is a hydrate, exposure to fluctuating humidity can alter its water content, shifting the molecular weight and invalidating quantitative analytical measurements 2[2].
References
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Sigma-Aldrich - N-Guanylurea sulfate salt hydrate 97% Properties & Safety Information. Available at: 3
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TCI America - Guanylurea Sulfate | 591-01-5 Product Specifications. Available at: Link
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PubChem - N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245. Available at:1
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Axios Research - Guanylurea Sulfate - CAS - 591-01-5 (Reference Standard). Available at: 4
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Cayman Chemical - Safety Data Sheet: N-Guanylurea sulfate salt hydrate. Available at: 2
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Google Patents (WO2020060451A1) - Synthesis of ammonium dinitramide (ADN). Available at: 5
Sources
- 1. N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N-Guanylurea 97 207300-86-5 [sigmaaldrich.com]
- 4. Guanylurea Sulfate - CAS - 591-01-5 | Axios Research [axios-research.com]
- 5. WO2020060451A1 - Synthesis of ammonium dinitramide (adn) - Google Patents [patents.google.com]
